molecular formula C17H17Cl2NO B4054805 N-(2-sec-butylphenyl)-2,3-dichlorobenzamide

N-(2-sec-butylphenyl)-2,3-dichlorobenzamide

Cat. No.: B4054805
M. Wt: 322.2 g/mol
InChI Key: JXWNZFRZDHJHCI-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)-2,3-dichlorobenzamide is a useful research compound. Its molecular formula is C17H17Cl2NO and its molecular weight is 322.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0687196 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibition and Cancer Treatment

Research into compounds with sec-butyl groups has led to the development of aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. For instance, compounds with alkyl-substituted aminophenyl groups have shown strong inhibition of human placental aromatase, surpassing the efficacy of aminoglutethimide, a drug used for breast cancer treatment. This suggests potential for sec-butylphenyl derivatives in developing more effective cancer therapies (Hartmann & Batzl, 1986).

Phytotoxicity and Herbicide Development

Compounds with sec-butyl groups, particularly N,N-di,sec.butylaminobenzamides, have been evaluated for their phytotoxic effects on weeds and crops. These compounds exhibit selective phytotoxicity, making them candidates for herbicide development. The selective action against certain grass weeds while showing low phytotoxicity against crop plants highlights their potential in agricultural applications (Baruffini et al., 1978).

Neuroprotection and Treatment of Neurological Disorders

Derivatives of valproic acid, like sec-Butyl-propylacetamide, have shown a broad-spectrum antiseizure profile, effectiveness against status epilepticus, and neuroprotection against organophosphate-induced neuronal damage. These findings suggest that sec-butylphenyl derivatives could be explored for neuroprotective properties and the treatment of various neurological conditions, including epilepsy and damage from toxic exposure (White et al., 2012).

Environmental and Analytical Chemistry

Studies on the simultaneous determination of butyl- and phenyltin compounds in environmental samples have involved derivatization and analytical methods that could be relevant to the detection and analysis of sec-butylphenyl derivatives. These methodologies are important for monitoring environmental pollutants and understanding their distribution and impact (Harino et al., 1992).

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-3-11(2)12-7-4-5-10-15(12)20-17(21)13-8-6-9-14(18)16(13)19/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWNZFRZDHJHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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